molecular formula C14H12N2O2S B12398867 2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one

2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one

Cat. No.: B12398867
M. Wt: 272.32 g/mol
InChI Key: JWDLSSYXAGGQHA-UHFFFAOYSA-N
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Description

NSC 698600: is a potent inhibitor of p300/CBP-associated factor, with an IC50 value of 6.51 micromolar. It exhibits significant antiproliferative activity against cancer cells, making it a valuable compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 698600 involves the preparation of pyridoisothiazolones. The detailed synthetic route and reaction conditions are typically proprietary information held by research institutions or companies. general methods for synthesizing pyridoisothiazolones include the use of various reagents and catalysts under controlled conditions .

Industrial Production Methods: Industrial production methods for NSC 698600 are not widely documented, as the compound is primarily used for research purposes. The production process would likely involve scaling up the laboratory synthesis methods while ensuring purity and consistency .

Chemical Reactions Analysis

Types of Reactions: NSC 698600 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

NSC 698600 exerts its effects by inhibiting p300/CBP-associated factor, a histone acetyltransferase involved in the regulation of gene expression. By inhibiting this factor, NSC 698600 disrupts the acetylation of histones, leading to altered chromatin structure and gene expression. This mechanism is particularly relevant in cancer cells, where dysregulated gene expression contributes to uncontrolled cell proliferation .

Comparison with Similar Compounds

  • Perphenazine-dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate
  • Cipralisant
  • Doxepin-hydrochloride
  • A-317920
  • Alcaftadine
  • ST-1006
  • Chlorphenoxamine
  • Mizolastine
  • Clemastine-fumarate
  • H3 receptor-MO-1
  • Azelastine hydrochloride
  • Izuforant
  • ABT-239
  • Fexofenadine
  • Bepotastine besilate
  • Roxatidine
  • Ketotifen fumarate
  • S 38093
  • Roxatidine
  • Histamine phosphate
  • Ciproxifan maleate
  • LML134
  • H4R antagonist 3
  • Olopatadine-hydrochloride .

Uniqueness: NSC 698600 is unique due to its specific inhibition of p300/CBP-associated factor, which plays a crucial role in epigenetic regulation. This specificity makes it a valuable tool in studying the molecular mechanisms underlying cancer and other diseases .

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C14H12N2O2S/c1-9-7-12-13(15-8-9)19-16(14(12)17)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3

InChI Key

JWDLSSYXAGGQHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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